molecular formula C20H36ClN B14376692 (5-Dodecyl-2-methylphenyl)methanamine;hydrochloride CAS No. 90128-64-6

(5-Dodecyl-2-methylphenyl)methanamine;hydrochloride

Cat. No.: B14376692
CAS No.: 90128-64-6
M. Wt: 326.0 g/mol
InChI Key: OBSYCHAZLFIVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Dodecyl-2-methylphenyl)methanamine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a dodecyl chain attached to a phenyl ring, which is further substituted with a methyl group and a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Dodecyl-2-methylphenyl)methanamine;hydrochloride typically involves the following steps:

    Alkylation: The starting material, 2-methylphenol, undergoes alkylation with dodecyl bromide in the presence of a base such as potassium carbonate to form 5-dodecyl-2-methylphenol.

    Amination: The alkylated product is then subjected to amination using formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group, resulting in (5-Dodecyl-2-methylphenyl)methanamine.

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Dodecyl-2-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

(5-Dodecyl-2-methylphenyl)methanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of (5-Dodecyl-2-methylphenyl)methanamine;hydrochloride involves its interaction with biological membranes. The dodecyl chain allows it to integrate into lipid bilayers, while the amine group can interact with various molecular targets, potentially affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5-Dodecyl-2-methylphenol): Lacks the methanamine group, making it less versatile in certain applications.

    (5-Dodecyl-2-methylphenyl)methanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.

    (5-Dodecyl-2-methylphenyl)acetic acid: Features a carboxylic acid group, which alters its solubility and reactivity.

Uniqueness

(5-Dodecyl-2-methylphenyl)methanamine;hydrochloride is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic methanamine group. This amphiphilic nature makes it particularly useful in applications requiring interaction with both hydrophobic and hydrophilic environments.

Properties

CAS No.

90128-64-6

Molecular Formula

C20H36ClN

Molecular Weight

326.0 g/mol

IUPAC Name

(5-dodecyl-2-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C20H35N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-19-15-14-18(2)20(16-19)17-21;/h14-16H,3-13,17,21H2,1-2H3;1H

InChI Key

OBSYCHAZLFIVJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)C)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.